molecular formula C14H16N4O5S B443344 ETHYL 4,5-DIMETHYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE

ETHYL 4,5-DIMETHYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B443344
M. Wt: 352.37g/mol
InChI Key: DPHLKMVIOOVSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and various functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid.

    Acetylation: The nitrated pyrazole is acetylated using acetic anhydride.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving sulfur and a 1,4-dicarbonyl compound.

    Coupling: The final step involves coupling the nitrated, acetylated pyrazole with the thiophene ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Aqueous sodium hydroxide.

Major Products

    Oxidation: Amino derivative of the compound.

    Reduction: Oxidized form of the compound.

    Substitution: Carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate: Similar in structure but with different functional groups.

    3,5-Dimethyl-1H-pyrazole-4-carboxylate: Lacks the thiophene ring.

    4-Nitro-1H-pyrazole-1-acetyl: Lacks the ester and thiophene groups.

Uniqueness

Ethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is unique due to its combination of a pyrazole ring, a thiophene ring, and various functional groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C14H16N4O5S

Molecular Weight

352.37g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C14H16N4O5S/c1-4-23-14(20)12-8(2)9(3)24-13(12)16-11(19)7-17-6-10(5-15-17)18(21)22/h5-6H,4,7H2,1-3H3,(H,16,19)

InChI Key

DPHLKMVIOOVSQC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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